2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H14F2N4O3S. It contains a benzenesulfonamide group attached to a 6-methoxyimidazo[1,2-b]pyridazin-2-yl group, with two fluorine atoms attached to the benzene ring.Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibition
The compound is closely related to broad-spectrum phosphatidylinositol 3-kinase inhibitors used in the treatment of idiopathic pulmonary fibrosis and cough. GSK-2126458, a similar compound, has been studied in a Phase I clinical trial for idiopathic pulmonary fibrosis, highlighting the potential of related compounds in therapeutic applications (Norman, 2014).
Cancer Research
A series of benzenesulfonamides, similar to the compound , have been synthesized and tested for their cytotoxicity and tumor-specificity. Some derivatives exhibited potent inhibition of human carbonic anhydrase isoforms, which are crucial for further anti-tumor activity studies (Gul et al., 2016).
Photodynamic Therapy in Cancer Treatment
New derivatives of benzenesulfonamides have been synthesized for potential use in photodynamic therapy, an alternative cancer treatment. These compounds have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II photosensitizers (Pişkin et al., 2020).
Central Nervous System Activities
Compounds with a similar structure have been synthesized and evaluated for their potential to displace diazepam from rat brain membrane preparations, indicating possible applications in the study of central nervous system activities (Barlin et al., 1992).
Pathological Pain Models
Derivatives of benzenesulfonamides have been tested in pathological pain models in mice, showing anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders. These findings suggest potential applications in pain management research (Lobo et al., 2015).
Safety and Hazards
This compound is not intended for human or veterinary use. Therefore, it should be handled with care, following appropriate safety protocols for research chemicals.
Future Directions
Pyrazole and its derivatives, which include this compound, are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, future research could focus on exploring its potential pharmacological applications, as well as optimizing its synthesis and characterizing its physical and chemical properties in more detail.
properties
IUPAC Name |
2,5-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O3S/c1-28-19-8-7-18-22-16(11-25(18)23-19)12-3-2-4-14(9-12)24-29(26,27)17-10-13(20)5-6-15(17)21/h2-11,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWHJWICRKEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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